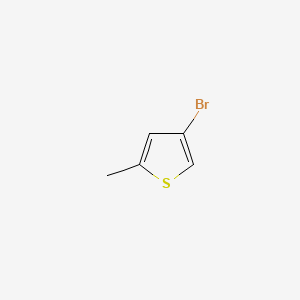

4-Bromo-2-methylthiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrS/c1-4-2-5(6)3-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMUSXPGSSMPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348582 | |

| Record name | 4-bromo-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29421-92-9 | |

| Record name | 4-bromo-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-Bromo-2-methylthiophene

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-2-methylthiophene

This compound (CAS No. 29421-92-9) is a substituted heterocyclic aromatic compound that has emerged as a pivotal building block in modern organic synthesis.[1] Its structure, featuring a thiophene ring functionalized with a reactive bromine atom at the 4-position and a methyl group at the 2-position, offers a unique combination of stability and reactivity. This strategic arrangement of functional groups makes it an exceptionally versatile intermediate, particularly in the construction of complex molecular architectures required for pharmaceuticals, agrochemicals, and advanced materials.[1]

The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and enhance drug-receptor interactions.[2] The bromine substituent on this compound serves as a highly effective synthetic handle, enabling a wide range of transformations, most notably metal-catalyzed cross-coupling reactions.[3] This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and key applications, offering field-proven insights for researchers and development professionals.

Part 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental physical and chemical properties of a reagent is critical for its effective use in synthesis and process development.

Physical and Chemical Data

This compound is typically a colorless to light yellow liquid under standard conditions.[1] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 29421-92-9 | [4][5] |

| Molecular Formula | C₅H₅BrS | [1][4] |

| Molecular Weight | 177.06 g/mol | [4][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Density | 1.581 g/mL at 25 °C | [4][6] |

| Boiling Point | 74-76 °C at 20 mmHg; 180.4 °C (Predicted) | [4][7] |

| Refractive Index (n20/D) | 1.5740 | [4][6] |

| Flash Point | 68 °C / 154.4 °F | [4][8] |

| SMILES | Cc1cc(Br)cs1 | [4][5] |

| InChIKey | ABMUSXPGSSMPLK-UHFFFAOYSA-N | [5][9] |

Spectroscopic Signature

Spectroscopic data is essential for reaction monitoring and final product confirmation. While a comprehensive set of spectra should be acquired for each batch, typical ¹H NMR spectral data provides key structural information.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characteristic of the substitution pattern. The two aromatic protons on the thiophene ring typically appear as distinct signals, with their coupling constants providing information about their relative positions. The methyl protons appear as a singlet in the upfield region. Published data for related compounds suggests the aromatic protons would be observed as doublets.[10][11]

Part 2: Reactivity and Synthetic Utility

The synthetic value of this compound is primarily derived from the reactivity of the C-Br bond. The bromine atom can be readily transformed through various reactions, making it a cornerstone for introducing molecular diversity.

Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are among the most powerful C-C and C-heteroatom bond-forming reactions in organic synthesis. This compound is an excellent substrate for these transformations.[3]

-

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester). It is widely used due to its operational simplicity and the stability of the boron reagents.[12] This reaction is fundamental for creating biaryl structures, which are common in pharmaceuticals and organic electronic materials.[13]

-

Stille Coupling : Involves the reaction with an organostannane reagent, also catalyzed by palladium. It is highly tolerant of various functional groups.[13]

-

Kumada Coupling : Utilizes a Grignard reagent (organomagnesium) and is typically catalyzed by nickel or palladium complexes. This method is effective for coupling with other alkyl or aryl groups.[13]

The diagram below illustrates the central role of this compound as a precursor in major cross-coupling pathways.

Caption: Key cross-coupling pathways for this compound.

Lithiation and Grignard Formation

At low temperatures, the bromine atom can undergo metal-halogen exchange with organolithium reagents (e.g., n-BuLi) to form a highly reactive lithiated thiophene intermediate.[14] This species can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂). Similarly, it can be converted into a Grignard reagent (R-MgBr) by reacting with magnesium metal, providing another powerful nucleophilic intermediate for synthesis.

Part 3: Synthesis and Key Experimental Protocols

While this compound is commercially available, understanding its synthesis provides context for its purity and potential byproducts. It can be synthesized via bromination of 2-methylthiophene.[15] More complex substituted thiophenes can be built up through multi-step sequences involving successive lithiation and electrophilic trapping.[14]

A critical application of this compound involves its conversion into other useful intermediates. The following protocol details the borylation of this compound to prepare it for subsequent Suzuki coupling reactions.

Protocol: Synthesis of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

This procedure demonstrates a common transformation that activates the thiophene for efficient Suzuki coupling. The causality behind this choice is that boronic esters are generally stable, purifiable, and highly effective coupling partners.

Workflow Diagram

Caption: Experimental workflow for the borylation of this compound.

Step-by-Step Methodology [9]

-

Vessel Preparation : To a reaction vessel purged with an inert atmosphere (argon), add this compound (1.5 g, 8.5 mmol) and tetrahydrofuran (THF, 17 ml).

-

Catalyst and Reagent Addition : Add the palladium catalyst, bis[(1,1-dimethylethyl)phosphanyl]palladium (218 mg, 0.43 mmol), followed by N,N-diethylethanamine (2.5 g, 25.4 mmol) as a base.

-

Borylation : Add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.63 g, 12.7 mmol). The use of a slight excess of the borylating agent ensures complete conversion of the starting material.

-

Reaction Conditions : Heat the resulting mixture to 40 °C and maintain under argon for 2 hours. The mild temperature is sufficient due to the efficiency of the palladium catalyst.

-

Workup : After cooling the reaction to room temperature, filter the mixture to remove catalyst residues and salts. Wash the filter cake with tert-butyl methyl ether (TBME).

-

Purification : Combine the filtrate and washings and concentrate under reduced pressure. Purify the resulting residue by flash chromatography on silica gel (using a gradient of hexane to 3% ethyl acetate:hexane) to afford the pure title compound.

Part 4: Applications in Research and Development

The versatility of this compound makes it a valuable compound across several high-tech sectors.

-

Pharmaceutical and Drug Discovery : As a heterocyclic building block, it is integral to the synthesis of novel therapeutic agents.[3] Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antifungal, and antibacterial properties.[2] The ability to easily functionalize the thiophene ring via cross-coupling allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.

-

Agrochemicals : The compound serves as a precursor for innovative pesticides and fungicides.[1] Its structure can be modified to create active ingredients that target specific pests or diseases while aiming for reduced environmental impact.[1]

-

Materials Science : The unique electronic properties of the thiophene ring are exploited in the field of organic electronics. This compound is used to synthesize functionalized thiophenes for the creation of conductive polymers and organic materials essential for devices like organic light-emitting diodes (OLEDs) and organic solar cells.[1]

Part 5: Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a hazardous substance.

| Hazard Class | GHS Code | Statement | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5][7] |

| Serious Eye Damage | H318 | Causes serious eye damage | [5][7] |

Handling Recommendations [4][5][8]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield. A lab coat is mandatory.

-

Ventilation : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Storage : Store in a cool, dry place between 2°C and 8°C, in a tightly sealed container.[1][7]

-

Fire Safety : The compound is a combustible liquid.[4] Keep away from heat, sparks, open flames, and other sources of ignition.[8][16]

-

First Aid : In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[8] If swallowed, call a poison center or doctor.[5][8]

This guide underscores the central role of this compound as a versatile and powerful tool for chemical innovation. Its well-defined reactivity, particularly in cross-coupling reactions, provides chemists with a reliable pathway to construct complex and valuable molecules for a wide range of applications.

References

-

Helios Organics. This compound: A Game-Changer in the Chemical Industry. [Link]

-

PubChem. This compound. [Link]

-

MDPI. Advances in Cross-Coupling Reactions. [Link]

-

PubMed Central (PMC). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives.... [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. The Role of 4-Bromobenzo[b]thiophene in Modern Pharmaceutical Synthesis. [Link]

-

Capot Chemical. MSDS of 4-BROMO-2-CHLOROTHIOPHENE. [Link]

-

MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

-

Srini Chem. Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). [Link]

-

ResearchOnline@JCU. Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. [Link]

-

PubMed Central (PMC). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene.... [Link]

-

SpectraBase. Thiophene, 2,3-dibromo-4-[[4-(3-chlorophenoxy)phenoxy]methyl]- - Optional[13C NMR]. [Link]

-

National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives.... [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 4-ブロモ-2-メチルチオフェン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C5H5BrS | CID 638584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. This compound | 29421-92-9 | FB03110 [biosynth.com]

- 8. fishersci.com [fishersci.com]

- 9. Synthesis routes of this compound [benchchem.com]

- 10. This compound(29421-92-9) 1H NMR [m.chemicalbook.com]

- 11. Methyl 4-bromothiophene-2-carboxylate CAS#: 62224-16-2 [m.chemicalbook.com]

- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 14. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

4-Bromo-2-methylthiophene (CAS 29421-92-9): A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-methylthiophene, a key heterocyclic building block in organic synthesis. With its unique structural features, this compound serves as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This document will delve into the synthesis, chemical properties, reactivity, and applications of this compound, offering valuable insights for researchers and professionals in drug development.

Core Compound Properties and Specifications

This compound is a substituted thiophene, a five-membered aromatic ring containing a sulfur atom. The strategic placement of a bromine atom and a methyl group on the thiophene ring makes it a valuable synthon for introducing the 2-methylthiophene moiety into more complex molecules.

| Property | Value |

| CAS Number | 29421-92-9[1][2] |

| Molecular Formula | C₅H₅BrS[1][2] |

| Molecular Weight | 177.06 g/mol [1][2] |

| Appearance | Colorless to light yellow or light orange clear liquid[1] |

| Boiling Point | 62 °C at 11 mmHg[1], 74-76 °C at 20 mmHg[2][3] |

| Density | Approximately 1.58 g/mL at 25 °C[1][2] |

| Refractive Index | n20/D ~1.57[1][2] |

| Purity | Typically ≥ 98% (GC)[1] |

Synthesis and Mechanistic Considerations

The regioselective synthesis of this compound is crucial for its application. Direct bromination of 2-methylthiophene is a common approach, but careful control of the reaction conditions is necessary to achieve the desired isomer.

Electrophilic Bromination

The bromination of 2-methylthiophene can be achieved using various brominating agents. The choice of reagent and reaction conditions significantly influences the regioselectivity of the reaction.

-

Causality in Reagent Selection : While elemental bromine can be used, N-Bromosuccinimide (NBS) is often preferred for its ability to provide a low concentration of bromine, which helps to control the reaction and minimize the formation of byproducts.[4]

-

Reaction Solvents : The reaction is typically carried out in solvents like carbon tetrachloride (CCl₄) or acetic acid.[5]

A Standard Laboratory Protocol

A general procedure for the bromination of a substituted thiophene involves the dropwise addition of bromine to a solution of the thiophene in a suitable solvent, often at reduced temperatures to control the reaction's exothermicity.[6]

Step-by-Step Synthesis Workflow:

-

Reaction Setup : A solution of 2-methylthiophene is prepared in a suitable solvent (e.g., chloroform and acetic acid) in a flask equipped for stirring and temperature control.

-

Bromine Addition : A solution of bromine is added dropwise to the thiophene solution, maintaining a low temperature (e.g., in an ice bath).[6]

-

Reaction Progression : The mixture is stirred at a controlled temperature for a specified duration to ensure the completion of the reaction.[6]

-

Quenching and Work-up : The reaction is quenched, for example with sodium bicarbonate, and the product is extracted with an organic solvent like ethyl acetate.[6]

-

Purification : The crude product is purified, typically by column chromatography or distillation, to yield pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Key Transformations

The bromine atom on the thiophene ring provides a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This reactivity makes this compound an ideal building block for constructing more complex molecules.[1]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[7] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals and other functional materials.[8]

-

Catalytic Cycle : The reaction proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9]

-

Reaction Conditions : The success of the Suzuki coupling depends on the choice of catalyst, base, and solvent.[9] Palladium catalysts, often with phosphine ligands, are commonly employed, and a base is required to facilitate the transmetalation step.[9][10]

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Other Cross-Coupling Reactions

In addition to the Suzuki coupling, this compound can participate in other cross-coupling reactions, including:

-

Stille Coupling : Reaction with organostannanes.

-

Heck Coupling : Reaction with alkenes.

-

Sonogashira Coupling : Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination : Formation of carbon-nitrogen bonds.

Applications in Drug Discovery and Materials Science

The thiophene nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[11] this compound serves as a valuable starting material for the synthesis of various compounds with potential therapeutic applications.

Pharmaceutical and Agrochemical Synthesis

-

Drug Scaffolds : The 2-methylthiophene moiety can be found in various biologically active molecules. The ability to introduce this group through cross-coupling reactions makes this compound a key intermediate in drug discovery programs.

-

Bioisosteric Replacement : The thiophene ring is often used as a bioisostere for a benzene ring in drug design, which can lead to improved pharmacokinetic properties.

-

Agrochemicals : This compound is also utilized in the development of novel pesticides and herbicides.[1]

Materials Science

-

Conductive Polymers : Functionalized thiophenes are essential components in the creation of conductive polymers and organic electronic devices such as OLEDs.[1]

-

Organic Electronics : The electronic properties of this compound make it a candidate for use in organic solar cells and other electronic applications.

Safety and Handling

Proper handling and storage of this compound are essential to ensure laboratory safety.

-

Hazards : This compound is harmful if swallowed and can cause serious eye damage.[12] It is also a combustible liquid.[13][14]

-

Personal Protective Equipment (PPE) : It is crucial to wear appropriate PPE, including eye shields, face shields, and gloves.[2]

-

Handling and Storage : Handle in a well-ventilated area and keep away from heat, sparks, and open flames.[13][15] Store in a cool, dry, and well-ventilated place.[13][14]

-

First Aid : In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[13] If swallowed, rinse the mouth and seek immediate medical advice.[15]

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for the construction of complex molecules with applications in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in research and development.

References

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

-

iChemical. 4-bromo-2-carboxymethylthiophene, CAS No. 161942-89-8. [Link]

-

This compound: A Game-Changer in the Chemical Industry. [https://www. linkedin.com/pulse/4-bromo-2-methylthiophene-game-changer-chemical-industry-aakash-vyas-j2jdc]([Link]. linkedin.com/pulse/4-bromo-2-methylthiophene-game-changer-chemical-industry-aakash-vyas-j2jdc)

-

PubChem. This compound. [Link]

-

ResearchGate. Screening of the regioselective Br/Mg exchange on 2,5‐dibromo‐3‐methylthiophene (6 a). [Link]

-

ResearchGate. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. [Link]

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

-

Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. [Link]

-

Srini Chem. Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). [Link]

-

The Suzuki Reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]

-

National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

PubMed. Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-溴-2-甲基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 29421-92-9 this compound AKSci J20100 [aksci.com]

- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 6. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]

- 7. ocf.berkeley.edu [ocf.berkeley.edu]

- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | C5H5BrS | CID 638584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. This compound | 29421-92-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

physical properties of 4-Bromo-2-methylthiophene

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-methylthiophene

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physical and spectral properties of this compound. As a crucial heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its characteristics is paramount for its effective application in synthesis, process development, and quality control. This document moves beyond a simple data sheet, offering insights into the experimental determination of these properties and their interpretation for structural verification.

Core Physicochemical Characteristics

This compound (CAS No. 29421-92-9) is a substituted thiophene ring, a structural motif present in numerous pharmaceuticals and organic electronic materials[1]. Its physical state at ambient conditions is a colorless to light yellow or light orange clear liquid[1]. The presence of the bromine atom and the methyl group on the thiophene ring dictates its reactivity, polarity, and overall physical behavior.

A summary of its key physical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅BrS | [1][2] |

| Molecular Weight | 177.06 g/mol | [2][3] |

| CAS Number | 29421-92-9 | [1][2] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Boiling Point | 74-76 °C at 20 mmHg 62 °C at 11 mmHg | [2][4] [1] |

| Density | 1.581 g/mL at 25 °C | [2][4][5] |

| Refractive Index (n20/D) | 1.5740 | [2][4][5] |

| Flash Point | 68 °C (154.4 °F) | [2][5] |

Expert Insights: The boiling point is reported at reduced pressure, a common practice for organic compounds to prevent decomposition that might occur at the higher temperatures required for boiling at atmospheric pressure. The high density is characteristic of a brominated organic compound.

Experimental Determination of Key Physical Properties

Verifying the physical properties of a supplied chemical is a cornerstone of good laboratory practice and ensures the integrity of subsequent experimental work. The following section details validated protocols for determining the boiling point, density, and refractive index.

Logical Workflow for Physical Property Verification

The following diagram outlines the logical flow for the comprehensive characterization of a liquid sample like this compound.

Caption: Workflow for the physical and structural verification of this compound.

Protocol 1: Boiling Point Determination via Simple Distillation

This method is suitable for purifying the liquid and simultaneously determining its boiling point at a specific pressure[6].

Causality: Distillation separates substances based on differences in volatility. A pure compound will exhibit a stable, sharp temperature plateau during distillation, which corresponds to its boiling point at the pressure of the system[6].

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus in a fume hood using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Charging: Add the this compound sample and a few boiling chips to the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Equilibration: Observe the vapor rising and ensure the thermometer bulb is properly positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor in equilibrium with the liquid[6].

-

Data Recording: Record the temperature when the vapor temperature stabilizes and the first drop of condensate falls into the receiving flask. This stable temperature is the boiling point. If performing a vacuum distillation, record the pressure from the manometer.

-

Waste Disposal: Dispose of any residues in the appropriate halogenated organic waste container.

Protocol 2: Density Measurement

Causality: Density is an intrinsic property defined as mass per unit volume. A pycnometer (specific gravity bottle) allows for the precise measurement of the volume of a liquid, enabling accurate density calculation.

Step-by-Step Methodology:

-

Weigh Empty Pycnometer: Clean, dry, and accurately weigh the empty pycnometer with its stopper.

-

Fill with Water: Fill the pycnometer with deionized water and equilibrate to a known temperature (e.g., 25 °C) in a water bath. Insert the stopper, allowing excess water to exit. Dry the exterior and weigh.

-

Calculate Volume: The difference in weight gives the mass of the water. Using the known density of water at that temperature, calculate the precise volume of the pycnometer.

-

Fill with Sample: Empty and thoroughly dry the pycnometer. Fill it with this compound, equilibrate to the same temperature, and weigh.

-

Calculate Density: The difference between the weight of the filled and empty pycnometer gives the mass of the sample. Divide the mass of the sample by the calculated volume of the pycnometer to determine its density.

Protocol 3: Refractive Index Measurement

Causality: The refractive index measures how light bends as it passes through a substance and is highly characteristic of a pure compound. An Abbe refractometer is the standard instrument for this measurement.

Step-by-Step Methodology:

-

Instrument Calibration: Turn on the refractometer and ensure the prism temperature is set to 20 °C. Calibrate using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Open the prism and place a few drops of this compound onto the lower prism surface.

-

Measurement: Close the prism. Look through the eyepiece and turn the adjustment knob until the light and dark fields meet at the crosshairs.

-

Reading: Press the "Read" button or look at the scale to obtain the refractive index value.

-

Cleaning: Clean the prism surfaces thoroughly with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue.

Spectroscopic Signature for Structural Verification

Spectroscopic analysis provides an unambiguous "fingerprint" of the molecule, confirming its structure and purity. The combination of NMR, IR, and Mass Spectrometry is essential for complete characterization[7].

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule. For this compound, the expected significant peaks are:

-

~3100 cm⁻¹: C-H stretching from the aromatic thiophene ring.

-

2850-3000 cm⁻¹: C-H stretching from the methyl group[8].

-

~1400-1600 cm⁻¹: C=C stretching within the thiophene ring.

-

515-690 cm⁻¹: C-Br stretching, confirming the presence of the bromine atom[8]. A reference spectrum is available on SpectraBase for comparison[9].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region (typically ~6.8-7.5 ppm) corresponding to the two protons on the thiophene ring, and a singlet in the aliphatic region (~2.4 ppm) for the three protons of the methyl group. The splitting pattern of the aromatic protons will depend on their coupling constants.

-

¹³C NMR: The spectrum will show five distinct signals: one for the methyl carbon and four for the carbons of the thiophene ring, including the carbon atom bonded to the bromine which will be shifted accordingly[10].

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can reveal fragmentation patterns. A key feature for this compound is the isotopic pattern of bromine.

-

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will exhibit two molecular ion peaks of almost equal intensity: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2)[11]. For this compound, peaks would be expected at m/z = 176 and m/z = 178, confirming the presence of a single bromine atom. The exact molecular weight is 177.06 g/mol [3].

Safety, Handling, and Storage

Proper handling and storage are critical for ensuring laboratory safety and maintaining the integrity of the compound.

Hazard Profile: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield are mandatory[2].

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Skin and Body Protection: A lab coat should be worn. For larger quantities, flame-retardant antistatic protective clothing is recommended[12].

-

Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, use a suitable respirator with an appropriate filter (e.g., type ABEK)[2].

Storage and Handling:

-

Store in a tightly closed container in a dry, well-ventilated place[13].

-

Keep in a dark place, as some organic compounds are light-sensitive[4].

-

Keep away from heat, sparks, and open flames, as it is a combustible liquid[2][13]. Recommended storage temperature may be at room temperature or refrigerated (2-8 °C) depending on the supplier[1][4].

References

-

LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. (2021, September 23). Chemistry LibreTexts. Retrieved from [Link]

-

Organic Compounds: Physical Properties Lab. (n.d.). Scribd. Retrieved from [Link]

-

Lab Report 1 Physical Properties of Organic Molecules. (n.d.). Scribd. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). SpectraBase. Retrieved from [Link]

-

Experiment 1 — Properties of Organic Compounds. (n.d.). Wellesley College. Retrieved from [Link]

-

Braude, E. A., & Nachod, F. C. (Eds.). (1955). Determination of Organic Structures by Physical Methods. Academic Press. Retrieved from [Link]

-

This compound. (n.d.). SpectraBase. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link]

-

All 'Bout Chemistry. (2020, December 3). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97 29421-92-9 [sigmaaldrich.com]

- 3. This compound | C5H5BrS | CID 638584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 29421-92-9 [m.chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. api.pageplace.de [api.pageplace.de]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. m.youtube.com [m.youtube.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

4-Bromo-2-methylthiophene structure and synthesis

An In-depth Technical Guide to 4-Bromo-2-methylthiophene: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds are indispensable scaffolds for innovation. Among these, thiophene and its derivatives are recognized as "privileged pharmacophores" due to their prevalence in a wide range of biologically active compounds and functional materials.[1] this compound, a substituted thiophene, represents a key building block whose strategic importance lies in the specific arrangement of its functional groups. The methyl group at the C2 position and the bromine atom at the C4 position create a unique electronic and steric profile, making it a valuable precursor for complex molecular architectures.[2]

This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to offer insights into its structural characterization, the nuanced challenges of its synthesis with a focus on regioselectivity, and its applications in cutting-edge research and development. The content herein is curated for researchers, scientists, and drug development professionals who require a deep, practical understanding of this versatile reagent.

Molecular Structure and Physicochemical Properties

This compound is an organosulfur compound with the molecular formula C₅H₅BrS.[2][3] The structure consists of a five-membered aromatic thiophene ring substituted with a methyl group at position 2 and a bromine atom at position 4. This substitution pattern is critical, as it dictates the molecule's reactivity in subsequent chemical transformations. The bromine atom, for instance, serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions.[2][4]

Spectroscopic Signature

A full spectroscopic characterization is essential for verifying the identity and purity of this compound. While raw spectral data is available from various sources[5], a foundational understanding of its expected NMR spectrum is crucial for the practicing chemist.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the thiophene ring at the C3 and C5 positions. A singlet in the aliphatic region would correspond to the three protons of the methyl group at the C2 position.

-

¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the five carbon atoms of the substituted thiophene ring.

The precise chemical shifts and coupling constants provide definitive confirmation of the 4-bromo substitution pattern, distinguishing it from other isomers like 3-bromo- or 5-bromo-2-methylthiophene.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below, compiled from authoritative chemical databases and suppliers.

| Property | Value | Source(s) |

| CAS Number | 29421-92-9 | [2][3] |

| Molecular Formula | C₅H₅BrS | [2][3] |

| Molecular Weight | 177.06 g/mol | [3][6] |

| Appearance | Colorless to light yellow/orange clear liquid | [2] |

| Density | ~1.581 g/mL at 25 °C | [7] |

| Boiling Point | 74-76 °C at 20 mmHg | [7] |

| Refractive Index | n20/D ~1.574 | |

| SMILES | Cc1cc(Br)cs1 | [3] |

| InChI Key | ABMUSXPGSSMPLK-UHFFFAOYSA-N | [3][6] |

Synthesis: The Challenge of Regioselectivity

The synthesis of this compound is not trivial and presents a classic problem of regioselectivity in electrophilic aromatic substitution. The C2-methyl group on the thiophene ring is an activating group that directs incoming electrophiles primarily to the C5 and, to a lesser extent, the C3 positions. A standard electrophilic bromination of 2-methylthiophene would therefore yield a mixture of products, with 5-bromo-2-methylthiophene being the major isomer, and would fail to produce the desired 4-bromo isomer in any significant quantity.

To achieve the targeted 4-bromo substitution, a more sophisticated synthetic strategy is required. One of the most elegant and effective methods involves the use of a directing group and "catalyst swamping conditions" with a strong Lewis acid, such as aluminum chloride (AlCl₃). This approach has been successfully used for the regioselective bromination of analogous thiophene derivatives.[8]

The causality behind this strategy is as follows:

-

A carboxyl or ester group is first installed at the C5 position of 2-methylthiophene.

-

In the presence of a large excess of AlCl₃, the Lewis acid coordinates strongly with the oxygen atoms of the carbonyl group.

-

This coordination complex acts as a bulky blocking group and strongly deactivates the thiophene ring, particularly the adjacent C4 position, to electrophilic attack. However, it directs the bromination to the C4 position.

-

Subsequent removal of the directing group yields the desired this compound.

Synthetic Workflow Diagram

The following diagram illustrates a plausible and efficient workflow for the regioselective synthesis of this compound.

Caption: Regioselective synthesis of this compound.

Detailed Experimental Protocol: Regioselective Bromination

This protocol is an adapted methodology based on established procedures for the regioselective bromination of thiophene esters under "catalyst swamping conditions".[8] Note: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To synthesize Ethyl 4-bromo-5-methylthiophene-2-carboxylate as a key intermediate.

Materials:

-

Ethyl 5-methylthiophene-2-carboxylate (1 equivalent)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.5 equivalents)

-

Bromine (Br₂) (1.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane.

-

Lewis Acid Addition: The flask is cooled to 0 °C in an ice bath. Anhydrous aluminum chloride (2.5 eq.) is added portion-wise, ensuring the temperature does not rise significantly.

-

Substrate Addition: Ethyl 5-methylthiophene-2-carboxylate (1 eq.) dissolved in a small amount of anhydrous DCM is added dropwise to the stirred suspension. The mixture is stirred for 15-20 minutes at 0 °C.

-

Bromination: A solution of bromine (1.1 eq.) in anhydrous DCM is added dropwise via the dropping funnel over 30 minutes, maintaining the reaction temperature between 0-5 °C.[8] The evolution of HBr gas may be observed.

-

Reaction Monitoring: The reaction is stirred at 0-5 °C for 1-2 hours. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by slowly pouring the mixture over crushed ice containing concentrated HCl. Caution: This is an exothermic process.

-

Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.

-

Neutralization: The combined organic layers are washed sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or silica gel column chromatography to yield the pure ethyl 4-bromo-5-methylthiophene-2-carboxylate.[8]

The subsequent saponification of the ester to a carboxylic acid followed by thermal decarboxylation (often aided by a copper catalyst) will yield the final product, this compound.

Applications in Research and Drug Development

The utility of this compound stems from the reactivity of its C-Br bond. It is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for constructing C-C, C-N, and C-S bonds.

-

Pharmaceutical Synthesis: As a versatile intermediate, it is used to build the core structures of more complex molecules with potential therapeutic applications, including anti-inflammatory, antifungal, and antibacterial agents. The thiophene ring itself is a key component in numerous FDA-approved drugs, such as the antiplatelet agent clopidogrel.[1][9]

-

Agrochemicals: The compound serves as a starting point for the development of novel pesticides and fungicides, where the thiophene scaffold can be modified to target specific biological pathways in pests or fungi.[2]

-

Materials Science: Due to the electronic properties of the thiophene ring, this compound and its derivatives are used in the synthesis of conductive polymers and organic semiconductors for applications in electronic devices like organic light-emitting diodes (OLEDs) and photovoltaic cells.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H318: Causes serious eye damage.[3]

Handling Recommendations:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles/face shield, gloves, and a lab coat.

-

Store in a tightly sealed container in a cool, dry place, typically at 2-8 °C.[2][10]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in science. Its true value is realized through a comprehensive understanding of its properties and, most critically, the synthetic strategies required to overcome the inherent challenges of its regioselective synthesis. By providing a stable yet reactive scaffold, this compound allows researchers and drug development professionals to construct novel molecules that can address pressing challenges in medicine, agriculture, and materials technology.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C5H5BrS | CID 638584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Bromo-3-methylthiophene [myskinrecipes.com]

- 5. This compound(29421-92-9) 1H NMR spectrum [chemicalbook.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. parchem.com [parchem.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound | 29421-92-9 | FB03110 [biosynth.com]

A Technical Guide to the Safe Handling of 4-Bromo-2-methylthiophene

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Bromo-2-methylthiophene (CAS No: 29421-92-9). Designed for researchers, chemists, and professionals in drug development and material science, this document synthesizes critical safety data with field-proven methodologies to ensure safe and effective laboratory operations. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation.

Section 1: Compound Profile and Scientific Context

This compound is a substituted thiophene derivative widely utilized as a versatile building block in organic synthesis.[1] Its unique structure, featuring a reactive bromine atom and a methyl group on the thiophene ring, makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and advanced materials like conductive polymers.[1] The reactivity endowed by the bromine substituent is key to its utility in forming more complex molecules through various cross-coupling reactions.[1][2] However, the same chemical properties that make it synthetically valuable also necessitate stringent safety and handling protocols.

Section 2: Hazard Identification and GHS Classification

A thorough understanding of a compound's intrinsic hazards is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with significant health warnings that demand careful attention.

The primary hazards are acute oral toxicity and the potential for severe, irreversible eye damage.[3][4] The "Danger" signal word indicates a high-hazard potential that requires more stringent protective measures than compounds labeled with "Warning".[3][4]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

|---|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Danger | |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Danger |

| Flammable Liquids (Combustible) | Category 4 | H227: Combustible liquid | Warning | None Required |

Source: Aggregated GHS information from multiple suppliers.[3][4]

Causality Insight: The H318 classification is particularly critical. Unlike simple irritation, "serious eye damage" implies a risk of permanent vision impairment. This is why chemical splash goggles and a face shield are mandated, as a single droplet could have severe consequences.

Section 3: Physicochemical Properties and Their Safety Implications

The physical properties of a chemical directly influence its behavior and dictate appropriate handling and storage conditions.

Table 2: Key Physicochemical Properties

| Property | Value | Safety Implication |

|---|---|---|

| Molecular Formula | C₅H₅BrS[1][3] | - |

| Molecular Weight | 177.06 g/mol [1][3][4] | - |

| Appearance | Colorless to light yellow/orange liquid[1] | Visual check for purity/degradation. |

| Density | 1.581 g/mL at 25 °C[4] | Heavier than water. Spills will not be diluted easily by water sprays. |

| Boiling Point | 74-76 °C at 20 mmHg[4] | Relatively low boiling point under vacuum suggests volatility. |

| Flash Point | 68 °C (154.4 °F)[4] | Classified as a combustible liquid. Requires strict control of ignition sources. |

| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents[5] | Risk of vigorous or explosive reactions. Segregated storage is mandatory. |

The flash point of 68°C is a crucial parameter. While not classified as highly flammable, it can form explosive vapor/air mixtures at elevated temperatures or if heated, meaning all sources of ignition (open flames, hot plates, non-intrinsically safe equipment) must be rigorously excluded from the handling area.[5]

Section 4: Exposure Control and Personal Protective Equipment (PPE)

Safe handling is achieved through a hierarchy of controls, prioritizing engineering solutions over personal protective measures.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[5] This is non-negotiable. The fume hood contains vapors, protects the operator from splashes, and ensures that airborne concentrations are kept below any potential exposure limits.[6] An eyewash station and an emergency safety shower must be located in the immediate vicinity of the handling area and confirmed to be operational before work begins.[6][7]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected based on the specific hazards identified in Section 2.

Table 3: Mandatory PPE for Handling this compound

| Body Part | Required PPE | Rationale and Best Practices |

|---|---|---|

| Eyes/Face | Chemical safety goggles and a full-face shield[4][8] | Mandatory. Protects against splashes that can cause serious, irreversible eye damage (H318). Goggles provide a seal; the face shield protects the entire face. |

| Hands | Double-layered nitrile gloves or heavy-duty neoprene/butyl rubber gloves[8] | Provides protection against incidental skin contact. Gloves must be inspected before use and changed immediately upon contamination to avoid breakthrough.[8] |

| Body | Chemical-resistant laboratory coat (fully buttoned)[8] | Protects skin on the arms and torso from accidental splashes. |

| Respiratory | Not required if handled exclusively within a certified fume hood. | A NIOSH/MSHA-approved respirator with an appropriate filter (e.g., Type ABEK EN14387) is required if there is a risk of exceeding exposure limits, such as during a large spill or if engineering controls fail.[4][5] |

Section 5: Core Protocols for Safe Handling and Storage

Adherence to a standardized workflow is critical for minimizing risk.

Standard Operating Procedure (SOP) for Handling

-

Preparation:

-

Designate a specific area within a chemical fume hood for the procedure.[8]

-

Ensure the fume hood is operational and the sash is at the appropriate height.

-

Assemble all necessary apparatus, reagents, and waste containers before introducing the compound.[8]

-

Confirm the location and functionality of the nearest eyewash station and safety shower.[8]

-

-

Execution:

-

Don all required PPE as detailed in Table 3.

-

Carefully transfer the required amount of this compound using appropriate chemical-resistant tools (e.g., glass pipette).

-

Keep the container tightly sealed when not in use to minimize vapor release.[6]

-

Conduct all manipulations well within the fume hood to ensure vapor capture.

-

-

Post-Handling:

-

Tightly seal the primary container and store it according to the requirements in Section 5.2.

-

Decontaminate all surfaces and equipment that may have come into contact with the compound.

-

Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Gloves should be removed last.[8]

-

Wash hands thoroughly with soap and water after the procedure is complete.[9]

-

Caption: Safe Handling Workflow for this compound.

Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated area.[6] Refrigerated storage (2-8°C) is often recommended.[1]

-

Container: Keep in a tightly closed container, clearly labeled with the chemical name and all relevant GHS hazard pictograms.[6][9]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents, bases, and reducing agents.[5]

-

Ignition Sources: The storage area must be free of heat, sparks, open flames, and other ignition sources.

Section 6: Emergency Response Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures

Immediate action is paramount. Show the Safety Data Sheet (SDS) to responding medical personnel.[5]

-

Eye Contact: This is the most critical exposure route. Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][6] Seek immediate medical attention without delay. [5][10]

-

Skin Contact: Immediately take off all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes.[5][6]

-

Ingestion: Do NOT induce vomiting. [5] Rinse mouth thoroughly with water. Call a physician or poison control center immediately.[5]

-

Inhalation: Move the individual to fresh air.[6] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][11]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[5][6] Water mist can be used to cool closed containers.[5]

-

Specific Hazards: The compound is combustible and containers may explode when heated.[5][10] Vapors are heavier than air and may travel to an ignition source and flash back.[5] Thermal decomposition can release hazardous gases such as carbon oxides, sulfur oxides, and hydrogen halides.[5]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Accidental Release (Spill) Protocol

This protocol is for small spills (<1 L) that can be managed by trained laboratory personnel. For large spills, evacuate the area and contact emergency services.[12]

-

Alert & Evacuate: Immediately alert personnel in the area.[13] Evacuate non-essential personnel.

-

Control Ignition Sources: Turn off all nearby ignition sources (burners, hot plates, etc.).[5]

-

Ventilate: Ensure the fume hood is operating to ventilate the area.[14]

-

Don PPE: Wear full PPE as described in Table 3, including respiratory protection if the spill is outside of a fume hood or if vapors are significant.

-

Contain the Spill: Create a dike around the spill using an inert, non-combustible absorbent material like vermiculite, sand, or cat litter.[7][14] This prevents the spill from spreading.[15]

-

Absorb: Working from the outside edge of the spill towards the center, apply the absorbent material over the liquid.[14]

-

Collect Residue: Once the liquid is fully absorbed, carefully scoop the material into a suitable, labeled container for hazardous waste disposal.[14][15] Use non-sparking tools for this process.[5]

-

Decontaminate: Clean the spill area with a suitable solvent or detergent and water, collecting the cleaning materials as hazardous waste.[14][15]

-

Dispose: Seal and label the waste container and dispose of it according to institutional and regulatory guidelines.[15]

Caption: Emergency Response Logic Flowchart.

Section 7: Disposal Considerations

Chemical waste generators must adhere to strict regulations. This compound and any materials contaminated with it (e.g., absorbent materials, gloves) must be treated as hazardous waste.[5][10]

-

Containers: Use original or compatible, properly sealed, and clearly labeled containers.

-

Classification: Waste must be classified according to local, regional, and national hazardous waste regulations to ensure complete and accurate handling.[5]

-

Procedure: Never dispose of this chemical down the drain or in general waste.[5][10] It must be collected by a licensed hazardous waste disposal service.

References

- 1. chemimpex.com [chemimpex.com]

- 2. srinichem.com [srinichem.com]

- 3. This compound | C5H5BrS | CID 638584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 29421-92-9 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. benchchem.com [benchchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. echemi.com [echemi.com]

- 12. Cleaning up a spill | Compliance and Risk Management [kent.edu]

- 13. ehs.fiu.edu [ehs.fiu.edu]

- 14. qmul.ac.uk [qmul.ac.uk]

- 15. ehs.princeton.edu [ehs.princeton.edu]

Introduction: Navigating the Utility and Hazards of 4-Bromo-2-methylthiophene

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-2-methylthiophene

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile heterocyclic compound that serves as a critical building block in numerous scientific endeavors. Its unique molecular structure, featuring a thiophene ring functionalized with both a methyl group and a reactive bromine atom, makes it a valuable precursor in the synthesis of novel compounds.[1] In the pharmaceutical industry, it is instrumental in developing new therapeutic agents, with its derivatives showing potential anti-inflammatory, antifungal, and antibacterial properties. For materials scientists, it offers a pathway to creating advanced conductive polymers and organic electronic components, such as those used in Organic Light-Emitting Diodes (OLEDs).[1]

However, the same reactivity that makes this compound so useful also presents significant safety challenges. As with many organobromine compounds, this compound carries inherent health and safety risks, including toxicity and the potential for causing severe injury if handled improperly.[2][3] This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, more practical understanding of this chemical. It is designed for the trained researcher, offering not just protocols, but the scientific rationale behind them, ensuring that safety is an integral and logical component of the experimental design.

Section 1: Core Chemical and Physical Identity

A foundational aspect of safe handling is a thorough understanding of the substance's physical and chemical properties. These characteristics dictate its behavior under various laboratory conditions and inform the necessary storage and handling protocols.

The compound is a colorless to light yellow liquid.[1][4] Its relatively high boiling point and density mean that while it is not extremely volatile at room temperature, vapors can still accumulate, especially during heating. Its flash point of 68°C indicates that it is a combustible liquid, requiring precautions against ignition sources.[4]

| Property | Value | Source(s) |

| CAS Number | 29421-92-9 | [1][5] |

| Molecular Formula | C₅H₅BrS | [1][5] |

| Molecular Weight | 177.06 g/mol | [5] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][4] |

| Boiling Point | 74-76 °C @ 20 mmHg | [6] |

| Density | 1.581 g/mL @ 25 °C | [6] |

| Flash Point | 68 °C (154.4 °F) | [4][7] |

| Refractive Index | n20/D 1.5740 | [6] |

Section 2: Hazard Identification and Proactive Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with specific and significant hazards. A comprehensive risk assessment is not merely a preliminary step but a continuous process of evaluation throughout the experimental workflow.[8][9]

| GHS Classification | Hazard Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5] |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage | [5] |

| Combustible Liquid | H227 | Combustible liquid | [4] |

Understanding the Risks:

-

H302 - Harmful if swallowed: Ingestion can lead to significant toxicological effects. This underscores the importance of preventing any mouth contact, including through contaminated hands or equipment.

-

H318 - Causes serious eye damage: This is a critical hazard. Contact with the liquid or its vapors can cause irreversible damage to eye tissue. This classification mandates a higher level of eye protection than standard safety glasses.

-

H227 - Combustible liquid: While not highly flammable, the material can ignite if heated and exposed to an ignition source.[4] This necessitates careful management of heat sources during reactions.

Logical Workflow: Pre-Experiment Risk Assessment

Before any bench work begins, a thorough risk assessment must be performed. This process is a self-validating system that ensures all potential hazards have been considered and mitigated.

Section 4: Personal Protective Equipment (PPE) - The Last Line of Defense

While engineering controls are designed to contain the hazard, PPE is essential to protect the individual from any failure of those controls or unforeseen accidents. [10]For this compound, the selection of PPE is dictated directly by its hazard profile.

-

Eye and Face Protection: Due to the H318 classification (Causes serious eye damage), standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory. A full-face shield must be worn over the goggles during any operation with a high risk of splashing, such as transferring volumes greater than 50 mL or when working with the material under pressure. * Skin Protection: A flame-retardant lab coat should be worn and kept fully buttoned. Gloves must be chemically resistant. While specific breakthrough time data is not readily available, nitrile gloves are commonly used for incidental contact. For extended handling or immersion, heavier-duty gloves such as butyl rubber should be considered. Always inspect gloves for tears or holes before use and remove them without touching the outer surface with bare skin. [11]* Respiratory Protection: Work within a fume hood should preclude the need for a respirator. However, in the case of a large spill or ventilation failure, a respirator with an organic vapor cartridge (e.g., type ABEK) would be necessary for emergency response personnel.

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures before handling the chemical.

| Exposure Route | First Aid Protocol | Source(s) |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [7][12][13] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists. | [12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. | [7][12] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [12] |

Small Spill (<100 mL) Cleanup Protocol

-

Alert personnel in the immediate area and restrict access.

-

If safe to do so, remove all ignition sources from the area. 3. Wearing full PPE (including respirator if necessary), cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

-

Once the liquid is fully absorbed, carefully scoop the material into a suitable, labeled container for hazardous waste disposal. 5. Clean the spill area with soap and water.

-

Place all contaminated materials, including gloves and wipes, into the hazardous waste container.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [7][12]A water spray can be used to cool nearby containers but may not be effective at extinguishing the fire itself. [13]* Specific Hazards: Combustion will produce toxic and corrosive gases, including carbon oxides, sulfur oxides, and hydrogen bromide. [13]Firefighters must wear self-contained breathing apparatus (SCBA).

Section 6: Storage and Disposal

Proper storage is crucial for maintaining the chemical's stability and preventing accidents. [14]

-

Storage Conditions: Store in a tightly sealed, chemically resistant container in a cool, dry, and well-ventilated area. [1][14]A designated storage cabinet for combustible or toxic chemicals is appropriate. The storage temperature should be maintained as recommended, with some suppliers suggesting 2-8 °C and others room temperature in a cool, dark place. [1][4]* Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and reducing agents. [7][15]These materials can react violently with organobromine compounds.

-

Disposal: All waste containing this compound, whether liquid or solid, must be disposed of as hazardous waste. [7]Collect it in a clearly labeled, sealed container designated for halogenated organic waste. Follow all institutional, local, and national environmental regulations for chemical waste disposal. [16]

Conclusion

This compound is a powerful reagent that enables significant advances in medicine and materials science. Its utility, however, is paired with serious hazards that demand respect and careful management. By understanding the "why" behind safety protocols—the direct link between the chemical's properties and the required controls—researchers can confidently and safely harness its potential. A culture of safety, grounded in a thorough understanding of the materials being handled, is the ultimate foundation for innovative and responsible science. [10]

References

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

4-bromo-2-carboxymethylthiophene, CAS No. 161942-89-8. (n.d.). iChemical. Retrieved from [Link]

-

MSDS of 4-BROMO-2-CHLOROTHIOPHENE. (2025-12-20). Capot Chemical. Retrieved from [Link]

-

Rae, I. D. (2014). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment, 7(1), 144-171. Retrieved from [Link]

-

Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

-

How to Handle Research Compounds Safely. (n.d.). Maxed Out Compounds. Retrieved from [Link]

-

Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Safety and Handling of Organic Compounds in the Lab. (n.d.). Solubility of Things. Retrieved from [Link]

-

Rae, I. D. (2014). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment. Retrieved from [Link]

-

This compound: A Game-Changer in the Chemical Industry. (n.d.). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]

- 4. This compound | 29421-92-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | C5H5BrS | CID 638584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. fishersci.com [fishersci.com]

- 8. orgsyn.org [orgsyn.org]

- 9. orgsyn.org [orgsyn.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. capotchem.com [capotchem.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. benchchem.com [benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. maxedoutcompounds.com [maxedoutcompounds.com]

solubility of 4-Bromo-2-methylthiophene in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Bromo-2-methylthiophene in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No. 29421-92-9), a critical heterocyclic building block in medicinal chemistry and material science. Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the success of synthetic campaigns. This document moves beyond a simple data summary to explain the underlying physicochemical principles governing its solubility and provides a validated experimental protocol for its quantitative determination.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure, polarity, and ability to interact with the solvent. This compound is a substituted aromatic heterocycle. Its thiophene ring provides a degree of aromaticity and non-polarity, while the bromine atom introduces both steric bulk and a polar carbon-bromine bond. The methyl group is electron-donating and contributes to the molecule's hydrophobic character.

The key to predicting its solubility lies in the principle of "like dissolves like." The molecule's overall moderate polarity and hydrophobic nature suggest poor solubility in highly polar protic solvents like water, but favorable solubility in a range of common organic solvents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅BrS | [2][3] |

| Molecular Weight | 177.06 g/mol | [3][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [2] |

| Density | 1.581 g/mL at 25 °C | [5] |

| Boiling Point | 74-76 °C at 20 mmHg; 62 °C at 11 mmHg | [2] |

| Refractive Index | n20/D 1.5740 | [5] |

| Flash Point | 68 °C (154.4 °F) |

Qualitative Solubility Profile

While extensive quantitative solubility data is not widely published, qualitative assessments and its use in synthetic procedures provide a clear picture of its behavior. This compound is consistently reported as being insoluble in water but soluble in common organic solvents.[1] This is a direct consequence of its molecular structure, where the hydrophobic thiophene ring and methyl group dominate its properties, making it readily miscible with solvents of similar polarity.[1]

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Name | Solubility | Rationale / Context |

| Aqueous | Water (H₂O) | Insoluble | The molecule is predominantly hydrophobic.[1] |

| Alcohols | Ethanol (C₂H₅OH) | Soluble | Used as a common reaction and purification solvent.[1] |

| Ethers | Diethyl Ether ((C₂H₅)₂O) | Soluble | A common solvent for extraction and reaction workups.[1] |

| Ethers | Tetrahydrofuran (THF) | Soluble | Used as a solvent in coupling reactions involving this substrate.[4] |

| Ethers | tert-Butyl methyl ether | Soluble | Used as a washing solvent during purification.[4] |

| Chlorinated | Dichloromethane (CH₂Cl₂) | Soluble | A standard solvent for bromination reactions to synthesize the compound.[1] |

| Chlorinated | Chloroform (CHCl₃) | Soluble | Mentioned as a suitable solvent.[1] |

| Hydrocarbons | Hexane | Soluble | Used as an eluent in silica gel chromatography, indicating good solubility.[4] |

| Esters | Ethyl Acetate | Soluble | Used in combination with hexane as an eluent for chromatography.[4] |

Experimental Protocol for Quantitative Solubility Determination